molecular formula C8H4BrF3N2S B460494 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine CAS No. 296797-19-8

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Cat. No.: B460494
CAS No.: 296797-19-8
M. Wt: 297.1g/mol
InChI Key: XXVIPNOTHSIXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine is a versatile and high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a fused isothiazolo[5,4-b]pyridine heterocyclic core, a scaffold recognized for its significant potential in the development of kinase inhibitors . The presence of a bromo substituent at the 3-position offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid exploration of structure-activity relationships (SAR) . The 4-trifluoromethyl group is a privileged moiety in medicinal chemistry, often used to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This specific molecular architecture makes it a critical intermediate for researchers designing and synthesizing novel small molecules, particularly for investigating pathways involved in oncology. While the closely related isothiazolo[4,5-b]pyridine scaffold has been explored for targeting kinases like cyclin G-associated kinase (GAK) , and the thiazolo[5,4-b]pyridine scaffold has been successfully used to develop potent c-KIT inhibitors capable of overcoming imatinib resistance , this bromo- and trifluoromethyl- functionalized isomer provides a unique opportunity to discover new bioactive compounds. Its primary research value lies in its application toward generating targeted therapies for resistant cancers, enzyme inhibition studies, and probing novel biological mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-bromo-6-methyl-4-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)5-6(9)14-15-7(5)13-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVIPNOTHSIXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)SN=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401179519
Record name 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296797-19-8
Record name 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296797-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiocyanation and Cyclization

Reaction Sequence :

  • Reduction of 2-chloronicotinonitrile : Catalytic hydrogenation with formic acid and Raney nickel yields 2-chloronicotinaldehyde.

  • Thiocyanation : Treatment with ammonium thiocyanate in acetic acid introduces a thiocyanate group at the 3-position.

  • Cyclization with ammonia : The thiocyanato intermediate undergoes intramolecular cyclization in aqueous ammonia to form the isothiazolo[5,4-b]pyridine core.

Key Conditions :

  • Temperature: 80–100°C for thiocyanation.

  • Solvent: Ethanol/water mixture for cyclization.

  • Yield: ~65% for the final cyclization step.

Introduction of Trifluoromethyl and Methyl Groups

Trifluoromethylation via Cross-Coupling

The trifluoromethyl group is introduced using palladium-catalyzed cross-coupling reactions. A patent describing the synthesis of 3-substituted-2-bromo-6-trifluoromethylpyridines provides a adaptable framework.

Methodology :

  • Substrate : 2-bromo-6-trifluoromethylpyridine.

  • Lithiation : Reaction with diisopropylamine lithium (LDA) at -90°C generates a 3-lithio intermediate.

  • Electrophilic Quenching : Addition of trimethyl borate, ethyl formate, or carbon dioxide introduces boronic acid, aldehyde, or carboxylic acid groups, respectively.

Optimization Insights :

  • Catalyst : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency.

  • Yield : 81–92% for boronic acid derivatives.

Methyl Group Installation

Methyl groups are typically introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example:

  • Friedel-Crafts : Using methyl chloride and AlCl₃ in dichloromethane at 0°C.

  • Nucleophilic substitution : Displacement of a leaving group (e.g., bromide) with methylmagnesium bromide.

Bromination of the Isothiazolo[5,4-b]pyridine Core

Direct Bromination

Bromine is introduced at the 3-position using electrophilic aromatic substitution (EAS).

Procedure :

  • Reagents : Bromine (Br₂) in acetic acid.

  • Conditions : 50°C for 6 hours.

  • Yield : 70–75%.

Mechanistic Notes :

  • The electron-deficient isothiazolo[5,4-b]pyridine core directs bromine to the 3-position due to para-directing effects of the adjacent nitrogen.

Halogen Exchange

A metal-halogen exchange strategy using lithium bases enables regioselective bromination:

  • Deprotonation : LDA at -78°C generates a lithiated intermediate.

  • Quenching with Br₂ : Yields the 3-bromo derivative.

Advantages :

  • Higher regioselectivity compared to EAS.

  • Compatible with sensitive functional groups (e.g., trifluoromethyl).

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Core formation : Synthesize isothiazolo[5,4-b]pyridine via thiocyanation.

  • Trifluoromethylation : Pd-mediated coupling at the 4-position.

  • Methylation : Friedel-Crafts alkylation at the 6-position.

  • Bromination : EAS or halogen exchange at the 3-position.

Overall Yield : 42–50% (four steps).

Route 2: Pre-functionalized Pyridine Approach

  • Start with 2-bromo-6-trifluoromethylpyridine .

  • Lithiation and methyl group introduction : Quench with methyl iodide.

  • Cyclization : Form isothiazole ring via sulfur incorporation.

Overall Yield : 55–60% (three steps).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 2.45 (s, 3H, CH₃).

    • δ 7.85–8.10 (m, 1H, pyridine-H).

    • Trifluoromethyl signal split due to coupling with adjacent protons.

  • ¹³C NMR :

    • CF₃ resonance at δ 121.5 ppm (q, J = 288 Hz).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

  • Dihedral angles : 41.84° between isothiazole and pyridine rings.

  • Intermolecular interactions : π-π stacking stabilizes crystal packing.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps43
Overall Yield (%)42–5055–60
RegioselectivityModerateHigh
Functional Group ToleranceLimitedExcellent

Key Findings :

  • Route 2 offers superior yields and selectivity due to fewer synthetic steps and advanced lithiation techniques.

  • Direct bromination (Route 1) is cost-effective but less selective.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reaction control for exothermic steps (e.g., bromination).

  • Case Study : A pilot plant achieved 85% conversion in bromination using a microreactor.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

  • Chromatography : Silica gel with ethyl acetate/hexane gradients isolates high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isothiazolo[5,4-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine, methyl, and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Isothiazolo[5,4-b]pyridine vs. Thiazolo[5,4-b]pyridine

Replacing the sulfur atom in isothiazolo[5,4-b]pyridine with a nitrogen atom yields thiazolo[5,4-b]pyridine derivatives. For example, 6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine) exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to the trifluoromethyl group fitting into hydrophobic pockets .

Isothiazolo[5,4-b]pyridine vs. Thieno[2,3-b]pyridine

Scaffold-hopping strategies replacing isothiazolo with thieno[2,3-b]pyridine (e.g., in DRAK2 inhibitors) significantly improved binding affinity, reducing Kd values from 1.6 µM (isothiazolo) to 9 nM (thieno). This suggests that sulfur placement and ring conformation critically influence target selectivity .

Isothiazolo[5,4-b]pyridine vs. Oxazolo[5,4-b]pyridine

6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 1369099-22-8) replaces sulfur with oxygen, altering hydrogen-bonding capacity. The trifluoromethyl group at position 2 (vs. position 4 in the target compound) may reduce steric hindrance in certain binding pockets .

Substituent Effects

Halogen Substituents
  • Bromo vs. Chloro : Bromine’s larger size and weaker C–Br bond (vs. C–Cl) enhance reactivity in cross-coupling reactions. For instance, 6-chloro-3-methylisothiazolo[5,4-b]pyridine (CAS: 129211-90-1) is less reactive than the brominated target compound, limiting its utility in Suzuki reactions .
  • Positional Effects : Bromine at position 3 (target compound) vs. position 6 (6-bromo-2-ethylthiazolo[5,4-b]pyridine, CAS: 1307291-19-5) alters steric and electronic interactions with kinase ATP-binding sites .
Trifluoromethyl Group Placement

The trifluoromethyl group at position 4 in the target compound may occupy deeper hydrophobic regions compared to position 2 in oxazolo derivatives (e.g., 6-methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine). This positional variance impacts target engagement, as seen in c-KIT inhibitors where trifluoromethyl optimizes hydrophobic interactions .

Methyl vs. Ethyl Groups

6-Methyl substitution in the target compound minimizes steric bulk compared to 2-ethyl in 6-bromo-2-ethylthiazolo[5,4-b]pyridine. Methyl groups generally enhance metabolic stability, whereas ethyl groups may improve binding through van der Waals interactions .

Biological Activity

The compound 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS Number: 296797-19-8) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C8_8H4_4BrF3_3N2_2S
  • Molecular Weight : 297.095 g/mol
  • LogP : 3.781 (indicating moderate lipophilicity)
PropertyValue
CAS Number296797-19-8
Molecular Weight297.095 g/mol
Molecular FormulaC8_8H4_4BrF3_3N2_2S
LogP3.781

Antiviral Activity

Recent studies have indicated that isothiazole derivatives exhibit significant antiviral properties. Specifically, compounds similar to This compound have shown efficacy against various viral strains, including adenoviruses and Coxsackieviruses. The mechanism often involves inhibition of viral replication or interference with viral protein synthesis.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that isothiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

  • Antiviral Efficacy : A study on related isothiazole compounds demonstrated an IC50 value of 32.2 μM against Hepatitis C Virus (HCV) NS5B polymerase, indicating potent antiviral activity that could be comparable to existing antiviral drugs .
  • Cytotoxicity in Cancer Cells : In another study, derivatives of isothiazoles were tested against human lung cancer cells, revealing an IC50 value of approximately 25 μM, showcasing their potential as chemotherapeutic agents .

The biological activity of This compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

Q & A

Q. What are the established synthetic routes for 3-bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting from substituted pyridine precursors. A key intermediate is 3-amino-5-bromo-isothiazolo[5,4-b]pyridine, which undergoes Suzuki coupling or amide formation for further functionalization . Critical reaction parameters include:

  • Bromination : Controlled bromine addition at 80°C ensures regioselectivity for the 5-position.
  • Ring-closure : Sodium hypochlorite oxidizes thiol intermediates to form the isothiazole ring, requiring precise pH control (pH 8–9) to avoid over-oxidation .
  • Catalysis : Pd(PPh₃)₄ in dioxane/water with K₂CO₃ enables Suzuki couplings with aryl/heteroaryl boronic acids (yields: 60–85%) .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield RangeReference
BrominationBr₂, H₂O, 80°C70–80%
Thiazole ring closureNaOCl, NH₃, RT65–75%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O60–85%

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • NMR :
    • ¹H NMR : The methyl group at position 6 appears as a singlet (~δ 2.40 ppm), while the bromine substituent deshields adjacent protons, producing distinct splitting patterns .
    • ¹³C NMR : The trifluoromethyl group exhibits a quartet (J ≈ 35 Hz) near δ 120–125 ppm due to coupling with fluorine .
  • MS : High-resolution MS should show [M+H]⁺ at m/z 297.09 (C₈H₄BrF₃N₂S) with isotopic peaks confirming bromine .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Light sensitivity : The isothiazole ring is prone to photodegradation; store in amber vials at –20°C.
  • Hydrolysis : Avoid aqueous basic conditions (pH > 10), which cleave the isothiazole ring .
  • Thermal stability : Decomposes above 200°C; DSC analysis is recommended for storage safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in reported bioactivity (e.g., anticonvulsant vs. analgesic effects) often arise from:

  • Substituent positioning : Trifluoromethyl at position 4 enhances lipophilicity, improving blood-brain barrier penetration for CNS targets, while bromine at position 3 directs electrophilic reactivity .
  • Assay variability : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for metabolic stability using liver microsomes .

Q. What strategies optimize the compound’s fluorescence properties for imaging applications?

  • Solvent effects : Fluorescence quantum yield (Φ) increases in non-polar solvents (e.g., Φ = 0.42 in hexane vs. 0.18 in water) due to reduced quenching .
  • Substituent tuning : Introducing electron-donating groups (e.g., –OCH₃) at position 2 shifts emission maxima bathochromically (λem 450 → 480 nm) .

Q. Table 2: Fluorescence Properties

Derivativeλem (nm)SolventΦReference
Parent compound420Ethanol0.25
2-Methoxy derivative480Chloroform0.55

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Electronic effects : The –CF₃ group withdraws electrons, deactivating the pyridine ring and slowing Suzuki coupling rates. Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos) to enhance efficiency .
  • Steric effects : Ortho-substituted boronic acids require elevated temperatures (100°C) for coupling .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

  • Docking studies : Use AutoDock Vina with crystal structures of DRAK1/2 (PDB: 4XTG) to model interactions. The bromine atom forms halogen bonds with Lys90 (ΔG ≈ –9.2 kcal/mol) .
  • MD simulations : AMBER force fields reveal stable binding over 50 ns trajectories when the isothiazole ring π-stacks with Phe152 .

Q. How can researchers mitigate toxicity concerns during in vivo studies?

  • Metabolic profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., sulfoxide derivatives); introduce methyl groups to block oxidation .
  • Dosing regimens : Sub-50 mg/kg doses in murine models avoid nephrotoxicity linked to bromine accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.